molecular formula C6H11NO B2499104 7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 1314954-35-2

7-Oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B2499104
CAS No.: 1314954-35-2
M. Wt: 113.16
InChI Key: DZOONCSMZVPSHJ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen bridge and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction forms the bicyclic structure, which can then be further functionalized to introduce the amine group. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various alkyl or acyl groups .

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptan-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Lacks the amine group but shares the bicyclic structure.

    2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic ring.

    7-Oxabicyclo[4.1.0]heptane: Features a different ring size and structure.

Uniqueness: 7-Oxabicyclo[2.2.1]heptan-2-amine is unique due to the presence of both an oxygen bridge and an amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Oxabicyclo[2.2.1]heptan-2-amine is a bicyclic amine belonging to the class of 7-oxanorbornanes, characterized by its unique structural features that include an oxygen bridge and an amine group. These attributes not only enhance its chemical reactivity but also contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Research indicates that this compound interacts with various molecular targets, particularly enzymes involved in signaling pathways. The specific mechanisms include:

  • Enzyme Inhibition : It has been shown to inhibit protein phosphatases, which play crucial roles in numerous cellular processes. The interaction is believed to involve competitive inhibition or allosteric effects resulting from binding interactions facilitated by its unique structural features.
  • Modulation of Gene Expression : Some studies suggest that compounds in the 7-oxanorbornane family can influence gene expression, potentially impacting cellular signaling pathways and metabolic processes .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Significant activity against protein phosphatases, affecting cellular signaling.
Anticancer Potential Induces apoptosis in cancer cells, making it a candidate for cancer therapy.
Ligand Interaction Acts as a ligand in biochemical assays, showcasing versatility in biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inducing apoptosis in cancer cell lines, suggesting a potential role in cancer treatment strategies.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that its structural characteristics allow for effective modulation of enzyme activity through competitive inhibition mechanisms .
  • Synthetic Applications : The compound has been utilized as an intermediate in organic synthesis, showcasing its versatility beyond biological applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314954-35-2, 1190424-96-4
Record name 7-oxabicyclo[2.2.1]heptan-2-amine
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Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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